molecular formula C24H30N2O2S B11333593 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11333593
M. Wt: 410.6 g/mol
InChI Key: VJRPKHBZGIOMGW-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group, an azepane ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.

    Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions involving azepane derivatives.

    Incorporation of the Thiophene Ring: The thiophene ring is attached via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzofuran core and thiophene ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran and thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide
  • N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to piperidine or morpholine analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H30N2O2S

Molecular Weight

410.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H30N2O2S/c1-16-10-11-19-18(3)23(28-22(19)17(16)2)24(27)25-15-20(21-9-8-14-29-21)26-12-6-4-5-7-13-26/h8-11,14,20H,4-7,12-13,15H2,1-3H3,(H,25,27)

InChI Key

VJRPKHBZGIOMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCCC4)C)C

Origin of Product

United States

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